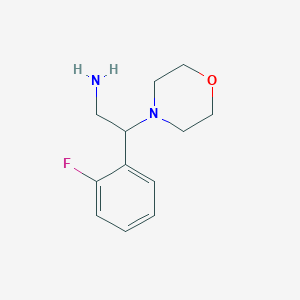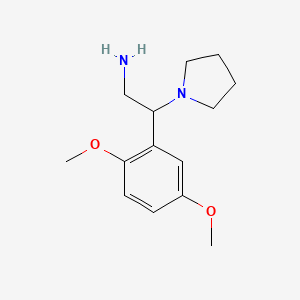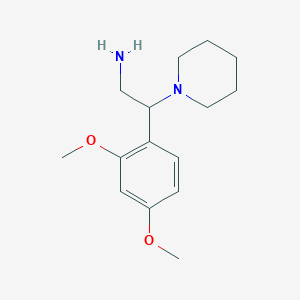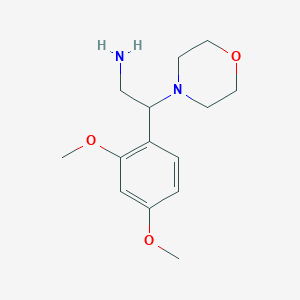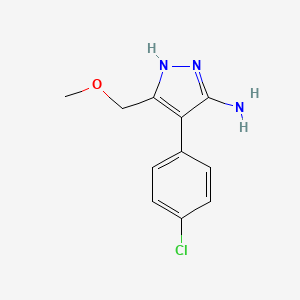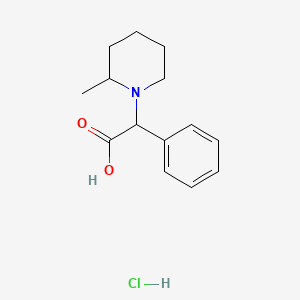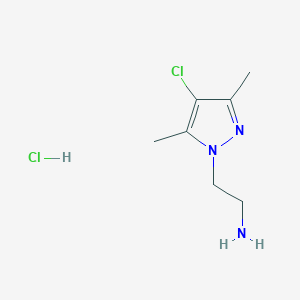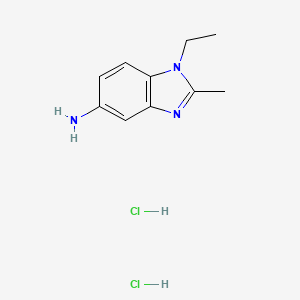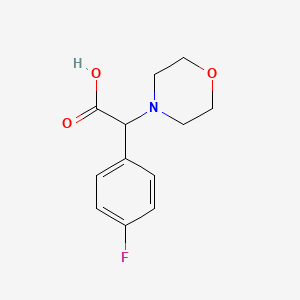
(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H14FNO3 and a molecular weight of 239.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid” are not fully detailed in the sources I found. It has a molecular weight of 239.24 . More detailed properties like boiling point, melting point, and density are not specified in the sources.Scientific Research Applications
1. Antibacterial Activity of Derivatives Pulvinone and its derivatives, including morpholine substituted pulvinones, were synthesized and showed inhibitory activity against Esherichia coli. This study marked the first reporting of pulvinone and its derivatives' inhibition against Gram-negative bacteria (Xu et al., 2013).
2. Synthesis and Antimycobacterial Activity Derivatives of 4-Fluoro-phenyl morpholine were synthesized and treated with various compounds, resulting in a series of products. Some of these compounds exhibited promising antimicrobial activity (Sathe et al., 2011).
3. Crystal Structure and Biological Activity The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, showing significant anti-TB activity and superior antimicrobial activity. Its structure was confirmed through various spectral studies and X-ray diffraction (S.V et al., 2019).
4. Spectroscopic Research A novel compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized and its interaction with beta-cyclodextrin was investigated, revealing strong interaction and sensitivity of the compound as a molecular probe (Tang et al., 2004).
5. Hydrogen Bonding in Salts The morpholinium salts of various phenoxyacetic acid analogues, including 4-fluorophenoxyacetic acid, were studied, showing examples of one-dimensional hydrogen-bonded chain polymers and a cyclic hydrogen-bonded heterotetramer (Smith & Lynch, 2015).
6. Discovery of Anti-SARS-CoV-2 Agents In a study exploring the potential of flavor components to prevent SARS-CoV-2 infection, benzyl (3-fluoro-4-morpholine-4-yl phenyl) carbamate was among the components screened and found to bind to both the host cell target ACE2 receptor and the viral target main protease, indicating its potential for treatment (Zhang et al., 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-morpholin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSYUVJYISMEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

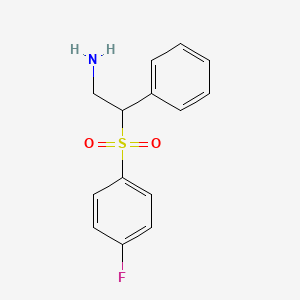

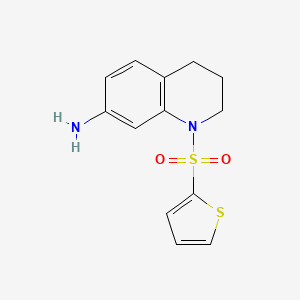
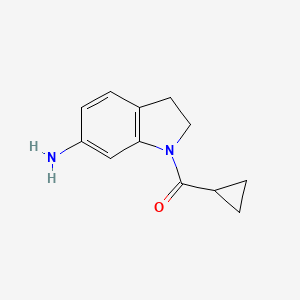
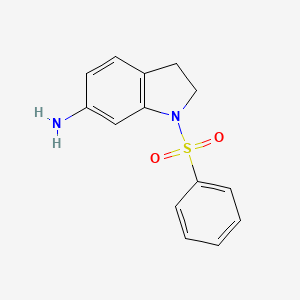
![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
